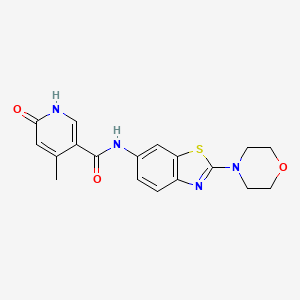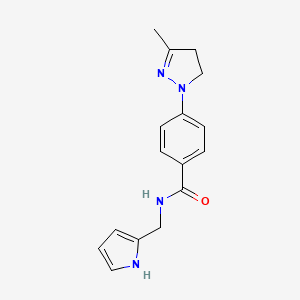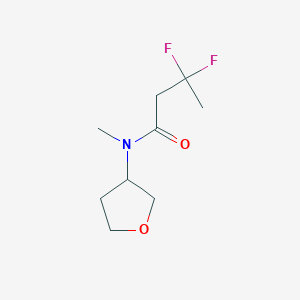![molecular formula C20H26N2O3S B6936454 2-[2-[3-(4-Propan-2-yl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid](/img/structure/B6936454.png)
2-[2-[3-(4-Propan-2-yl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[3-(4-Propan-2-yl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[3-(4-Propan-2-yl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the attachment of the benzoic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[2-[3-(4-Propan-2-yl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of nitro groups may yield amines.
Scientific Research Applications
2-[2-[3-(4-Propan-2-yl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-[3-(4-Propan-2-yl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole and piperidine rings may play a crucial role in binding to these targets, thereby modulating their activity. The benzoic acid moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[3-(4-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid
- 2-[2-[3-(4-Ethyl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid
Uniqueness
2-[2-[3-(4-Propan-2-yl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid is unique due to the presence of the propan-2-yl group on the thiazole ring, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can affect the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
2-[2-[3-(4-propan-2-yl-1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-14(2)17-13-26-19(21-17)15-6-5-9-22(12-15)10-11-25-18-8-4-3-7-16(18)20(23)24/h3-4,7-8,13-15H,5-6,9-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVFEQMRANLYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)C2CCCN(C2)CCOC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,2-difluoroethyl)-7-(6-methylpyridine-2-carbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B6936386.png)
![Isoquinolin-1-yl-[3-(2-methylpropyl)piperidin-1-yl]methanone](/img/structure/B6936408.png)
![1-[(4-methoxyphenyl)methyl]-N-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)pyrazole-4-carboxamide](/img/structure/B6936415.png)
![4-methyl-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B6936418.png)

![1-[3-(2-Methylpropyl)piperidin-1-yl]-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B6936425.png)
![[2-(4-Methoxyanilino)-1,3-thiazol-4-yl]-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B6936431.png)


![2-[2-[2-(1,3-Benzothiazol-2-yl)pyrrolidin-1-yl]ethoxy]benzoic acid](/img/structure/B6936443.png)
![2-[2-[4-(4-Propan-2-ylcyclohexyl)piperazin-1-yl]ethoxy]benzoic acid](/img/structure/B6936444.png)
![2-[2-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethoxy]benzoic acid;hydrochloride](/img/structure/B6936461.png)
![N-[2-(3,3-dimethylmorpholin-4-yl)ethyl]indolizine-2-carboxamide](/img/structure/B6936471.png)

